molecular formula C15H20N2O5S B2968000 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzamide CAS No. 852129-60-3

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzamide

Cat. No.: B2968000
CAS No.: 852129-60-3
M. Wt: 340.39
InChI Key: HNZMQRPXSDZVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzamide is a synthetic organic compound of significant interest in research and development, particularly as a potential pharmaceutical intermediate or building block in medicinal chemistry . The molecular structure incorporates a 1,1-dioxo-1lambda6-thiolan-3-yl moiety, a feature seen in other compounds used in the synthesis of active pharmaceutical ingredients, suggesting its utility in constructing complex molecules for biological evaluation . The presence of the 4-nitrobenzamide group is a common pharmacophore that can be instrumental in probing biological activity and interaction with enzyme targets. This reagent is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are encouraged to utilize this chemical in early-stage drug discovery projects, including as a precursor for the synthesis of compound libraries, or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-11(2)9-16(14-7-8-23(21,22)10-14)15(18)12-3-5-13(6-4-12)17(19)20/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZMQRPXSDZVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H21NO3S
  • Molecular Weight : 261.37 g/mol
  • CAS Number : 16270080

Research indicates that compounds containing the thiolane structure can interact with various biological targets, influencing key metabolic pathways. The presence of the nitro group in this compound suggests potential interactions with oxidative stress pathways, possibly leading to enhanced reactive oxygen species (ROS) production.

Antimicrobial Activity

Several studies have indicated that thiolane derivatives exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated their effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting vital enzymatic functions .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through its ability to scavenge free radicals. In vitro assays showed that the compound significantly reduces oxidative stress markers in cell cultures exposed to harmful agents .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, in a study involving various cancer types, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells, indicating its potential as an anticancer agent .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition of bacterial growth with minimal cytotoxicity.
Study 2Antioxidant ActivityReduced ROS levels in treated cells, indicating strong antioxidant potential.
Study 3Cytotoxicity in Cancer CellsInduced apoptosis in cancer cell lines with a selectivity index favoring tumor cells over normal cells.

Comparison with Similar Compounds

Discussion of Substituent Effects

  • Sulfolane vs. Other Sulfones : The 1,1-dioxothiolan-3-yl group provides a compact sulfone structure, enhancing solubility compared to bulkier benzodithiazine derivatives .
  • Alkyl vs.
  • Pharmacological Implications : Antiarrhythmic activity in adamantane-containing nitrobenzamides () suggests the target compound’s sulfolane and alkyl groups could be optimized for similar therapeutic applications .

Q & A

Q. What synthetic strategies are recommended for preparing N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzamide?

The compound can be synthesized via the Schotten–Baumann reaction, a standard method for amide bond formation. React 4-nitrobenzoyl chloride with the secondary amine N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)amine in dichloromethane, using trimethylamine as a base to neutralize HCl byproducts . Key considerations:

  • Amine preparation : The thiolane sulfone moiety (1,1-dioxothiolan-3-yl) may require prior synthesis via oxidation of the corresponding thiolane (e.g., using H₂O₂ or peracids).
  • Reaction monitoring : Use TLC (e.g., chloroform/diethyl ether/n-hexane = 6:3:1, Rf ~0.5) or HPLC to track progress.

Q. How should researchers characterize the purity and structure of this compound?

Employ a multi-technique approach:

  • NMR spectroscopy :
    • ¹H NMR : Expect aromatic protons (δ ~8.3–8.4 ppm, AA’BB’ pattern for nitrobenzene), signals from the thiolan-3-yl group (δ ~3.5–4.0 ppm for CH₂-SO₂), and 2-methylpropyl (δ ~0.9–1.2 ppm for CH₃) .
    • ¹³C NMR : Identify the amide carbonyl (δ ~165 ppm), sulfone carbons (δ ~50–60 ppm), and nitrobenzene carbons (δ ~124–150 ppm) .
  • HRMS : Calculate exact mass for [M+H]⁺ (C₁₅H₂₁N₂O₅S⁺: 341.1143) and validate with ESI-MS to confirm molecular ion and fragmentation pathways .

Q. What safety considerations are critical when handling this compound?

  • Mutagenicity risk : Nitroaromatic compounds (e.g., 4-nitrobenzamide derivatives) may exhibit genotoxicity. Conduct Ames tests to assess mutagenic potential .
  • Reactive intermediates : Use inert atmospheres (N₂/Ar) during synthesis to avoid side reactions with moisture or oxygen.

Advanced Research Questions

Q. How does the sulfone group in the thiolan-3-yl moiety influence the compound’s electronic and pharmacokinetic properties?

  • Electronic effects : The sulfone group is electron-withdrawing, polarizing the adjacent C–N bond and enhancing amide resonance. This may reduce metabolic degradation of the amide bond .
  • Pharmacokinetics : Sulfones increase hydrophilicity, potentially improving aqueous solubility but reducing membrane permeability. Balance with the lipophilic 2-methylpropyl group to optimize bioavailability .

Q. What fragmentation pathways are expected in mass spectrometry analysis?

Under ESI-MS/MS conditions, anticipate:

  • Amide bond cleavage : Generates (4-nitrobenzoyl) fragment (m/z 150) and thiolan-3-yl/2-methylpropyl amine fragment (m/z 139) .
  • Sulfone ring stability : The 1,1-dioxothiolan group may resist fragmentation, but SO₂ loss (64 Da) could occur under high-energy CID.
  • Nitro group rearrangement : Observe loss of NO• (30 Da) to form a radical cation (m/z 311 → 281) .

Q. How can computational modeling aid in predicting biological activity?

  • Docking studies : Use software like AutoDock Vina to model interactions with targets like GIRK1/2 potassium channels (a plausible target due to structural similarity to related activators ).
  • ADMET prediction : Tools like SwissADME can estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Metabolic profiling : Use LC-MS to identify metabolites (e.g., nitro reduction to amine or sulfone oxidation) that may alter activity in vivo .
  • Protein binding assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess free drug availability .

Experimental Design Considerations

Q. How to design stability studies under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using HRMS .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and DSC to determine melting points and decomposition thresholds (expected m.p. ~150–160°C based on analogs) .

Q. What crystallography methods are suitable for structural elucidation?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement. Grow crystals via slow evaporation (e.g., from methanol/water). The sulfone group’s electron density will refine reliably due to its high scattering power .

Data Interpretation and Validation

Q. How to address discrepancies in NMR peak assignments?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiolan-3-yl CH₂ vs. amide NH) by correlating ¹H-¹³C couplings .
  • DFT calculations : Predict chemical shifts using Gaussian09 and compare with experimental data to validate assignments .

Q. What statistical methods ensure reproducibility in bioactivity assays?

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.
  • ANOVA with post-hoc tests : Compare replicates across multiple batches to identify synthesis-related variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.